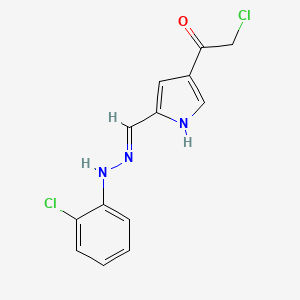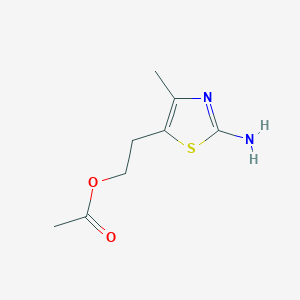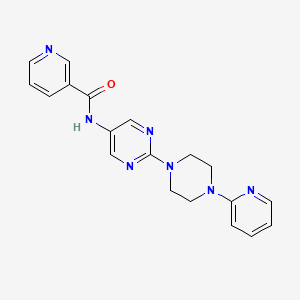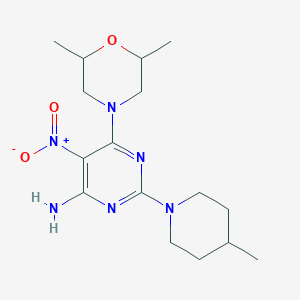
6-(2,6-Dimethylmorpholino)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives, such as 6-(2,6-Dimethylmorpholino)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The piperidine ring was essential for chiral optimization .Molecular Structure Analysis
The molecular weight of 6-(2,6-Dimethylmorpholino)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is 350.423.Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Aplicaciones Científicas De Investigación
Nitrosation Studies
Nitrosation reactions are crucial for understanding the formation of nitrosamines, compounds with significant implications in health and chemistry. Studies have detailed the kinetics and mechanisms involved in nitrosation processes, examining the behavior of secondary amines in various conditions (Calle et al., 1992; García‐Río et al., 1997). These studies shed light on the reaction pathways and the factors influencing nitrosamine formation, offering insights into minimizing their production in industrial and pharmaceutical contexts.
Synthesis of Mannich Bases
The versatility of Mannich bases, compounds with wide applications in medicinal chemistry and as intermediates in organic synthesis, has been explored through the utilization of specific amines like 2,6-dimethylmorpholine. Research on synthesizing new Mannich bases using this amine moiety highlights the compound's role in creating bioactive molecules (Khullar & Chatten, 1967). These findings are instrumental in developing pharmaceuticals and understanding the chemical properties of these bases.
Reaction Mechanisms and Structural Studies
Investigations into the reaction mechanisms involving nitropyridines and amines have unveiled complex interactions leading to the formation of novel compounds (Mugnoli et al., 1980). These studies not only expand our knowledge of chemical reactivity but also provide frameworks for designing new reactions for synthetic applications.
Antitumor Agents
Research into antitumor agents has led to the synthesis of derivatives that show promise in cancer treatment. Compounds synthesized from the core structure of interest have been evaluated for their anticancer activities, revealing potential pathways for developing novel antitumor drugs (Agrawal et al., 1976). These efforts underscore the compound's significance in medicinal chemistry, contributing to the ongoing search for effective cancer therapies.
Direcciones Futuras
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O3/c1-10-4-6-20(7-5-10)16-18-14(17)13(22(23)24)15(19-16)21-8-11(2)25-12(3)9-21/h10-12H,4-9H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJOMBCEIJNHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C(C(=N2)N3CC(OC(C3)C)C)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

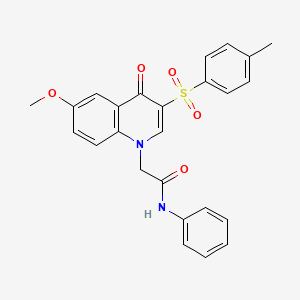

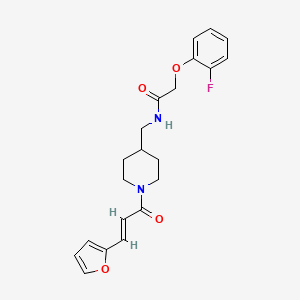
![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2511254.png)
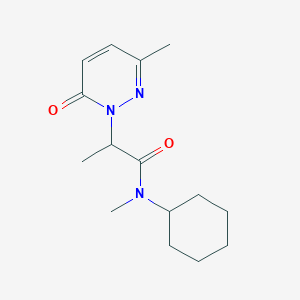
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2511257.png)
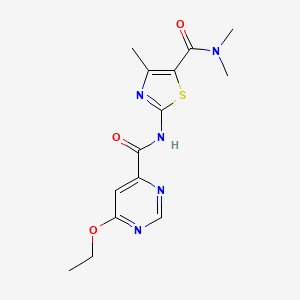
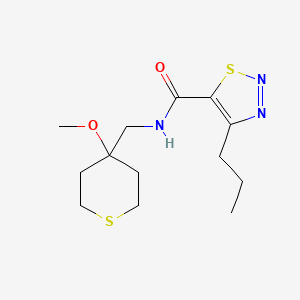
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)
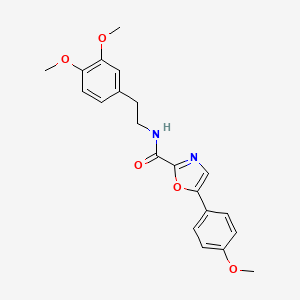
methanone](/img/structure/B2511265.png)
